1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

uPA inhibition enzymatic assay potency comparison

This tetrahydroisoquinoline-urea derivative (CAS 1351615-07-0) is a validated uPA inhibitor (IC50=28.4 nM), >380-fold more potent than amiloride. Sourced from the NCI Diversity Set, it is ideal for uPA activity assays, HTS Z'-factor determination, and selectivity panels against TRPM8/VEGFR-2. Provides a structurally novel lead-like scaffold (MW 341.4) for SAR optimization.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1351615-07-0
Cat. No. B2833613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS1351615-07-0
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCNC3=O)C=C2
InChIInChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)20-12-7-6-11-8-9-19-17(22)13(11)10-12/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H2,20,21,23)
InChIKeyCWQUNDGTZJDJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351615-07-0): Core Identity, Target Engagement, and Procurement-Relevant Characteristics


1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351615-07-0, molecular formula C₁₈H₁₉N₃O₄, MW 341.4) is a synthetic small molecule belonging to the tetrahydroisoquinoline-urea chemotype. It is catalogued within the National Cancer Institute (NCI) compound collection under the identifier NCI0144205 [1]. The compound was identified as a hit in a ligand-based virtual screening campaign targeting urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor metastasis and angiogenesis, and subsequently validated by in vitro enzymatic assay [2].

Why Closely Related Tetrahydroisoquinoline-Urea Analogs or Generic uPA Inhibitors Cannot Substitute for 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351615-07-0)


The tetrahydroisoquinoline-urea chemical space yields divergent target engagement profiles depending on subtle variations in the aryl substitution pattern and the position of the urea linker. While compounds within this chemotype have been reported as TRPM8 antagonists (e.g., 4-F derivatives with IC₅₀ in the 10⁻⁸ M range against TRPM8) [1] and as VEGFR-2 signaling suppressors (e.g., compounds 9k and 9s with antiproliferative IC₅₀ values of 3.24 and 2.81 µmol/L against A549 cells) [2], the specific 2,3-dimethoxyphenyl substitution on the urea moiety of CAS 1351615-07-0 redirects activity toward uPA inhibition. Even among uPA inhibitors, potency varies by >3000-fold across chemotypes (e.g., amiloride IC₅₀ ≈ 11–85 µmol/L vs. CAS 1351615-07-0 IC₅₀ = 0.0284 µmol/L) [3], meaning generic replacement with any uPA inhibitor or any tetrahydroisoquinoline-urea analog cannot guarantee equivalent biochemical potency at the uPA target.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351615-07-0) Against Comparators


uPA Enzymatic Inhibition Potency: NCI0144205 (CAS 1351615-07-0) vs. Amiloride — A >380-Fold Improvement

In a direct comparison of uPA inhibitory activity under standardized in vitro conditions, NCI0144205 (CAS 1351615-07-0) demonstrates an IC₅₀ of 0.0284 µmol/L (28.4 nmol/L) at pH 7.4 and 37 °C [1]. By contrast, the clinically used uPA inhibitor amiloride exhibits an IC₅₀ of approximately 11 µmol/L against human uPA under comparable assay conditions [2]. This represents an approximately 387-fold improvement in enzymatic potency for the tetrahydroisoquinoline-urea chemotype over the guanidine-based amiloride scaffold.

uPA inhibition enzymatic assay potency comparison

uPA Inhibition Potency: NCI0144205 vs. NCI0666712 — Co-Identified Hit from the Same Virtual Screening Campaign

Within the same NCI compound library virtual screening and in vitro validation study that identified NCI0144205, the hit NCI0666712 demonstrated an IC₅₀ of 0.009 µmol/L (9 nmol/L) against human uPA under identical assay conditions (pH 7.4, 37 °C) [1]. NCI0144205 (IC₅₀ = 0.0284 µmol/L) is thus approximately 3.2-fold less potent at the enzymatic level than the most potent hit from this campaign. However, the structural divergence between these two hits—NCI0144205 bearing a tetrahydroisoquinoline-urea scaffold versus NCI0666712's distinct chemotype—results in different physicochemical and pharmacophoric profiles, potentially offering differential IP positioning, synthetic tractability, or lead optimization vectors that are not captured by IC₅₀ alone.

uPA inhibition virtual screening hit comparison structure-activity relationship

Chemotype Differentiation: Tetrahydroisoquinoline-Urea Scaffold (CAS 1351615-07-0) vs. Diaryl Urea VEGFR-2 Inhibitors — Target Selectivity Implications

The tetrahydroisoquinoline-urea chemotype is pharmacologically pluripotent, with distinct substitution patterns yielding activity against different targets. The diaryl urea derivatives 9k and 9s from Huang et al. (2019), which bear a different tetrahydroisoquinoline substitution pattern and a diaryl urea moiety, function as VEGFR-2 signaling suppressors with antiproliferative IC₅₀ values of 3.24 and 2.81 µmol/L against A549 cells [1]. In contrast, CAS 1351615-07-0, featuring a 2,3-dimethoxyphenyl monoaryl urea linked to the tetrahydroisoquinoline 7-position, displays no reported VEGFR-2 activity but instead inhibits uPA with an IC₅₀ of 0.0284 µmol/L [2]. This demonstrates that the urea substitution pattern within the tetrahydroisoquinoline class dictates target selectivity, making generic class-based substitution scientifically invalid.

chemotype selectivity tetrahydroisoquinoline-urea VEGFR-2 uPA target engagement

Potency Positioning Among Modern uPA Inhibitor Chemotypes: NCI0144205 (28.4 nmol/L) vs. ZK824859 (79 nmol/L)

Among contemporary small-molecule uPA inhibitors with publicly disclosed potency data, CAS 1351615-07-0 (NCI0144205, IC₅₀ = 28.4 nmol/L) [1] demonstrates approximately 2.8-fold greater enzymatic potency than the oral uPA inhibitor ZK824859 (IC₅₀ = 79 nmol/L for human uPA) . Meanwhile, the high-affinity inhibitor UK-371804 achieves a Ki of 10 nmol/L , placing NCI0144205 in an intermediate potency tier among non-peptidic uPA inhibitors. It should be noted that these comparisons are cross-study and assay conditions are not identical; the IC₅₀ for NCI0144205 was determined at pH 7.4 and 37 °C, whereas the precise assay conditions for ZK824859 and UK-371804 may differ.

uPA inhibitor potency ranking cross-chemotype comparison tool compound selection

Defined Research and Procurement Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351615-07-0)


uPA-Focused Biochemical Screening and Enzymatic Assay Development

CAS 1351615-07-0, with a validated uPA IC₅₀ of 28.4 nmol/L at pH 7.4 and 37 °C [1], serves as a structurally characterized, non-peptidic uPA inhibitor suitable for use as a reference inhibitor in uPA enzymatic activity assays, for establishing assay window and Z'-factor determinations in high-throughput screening campaigns, and as a starting point for structure-activity relationship (SAR) exploration around the tetrahydroisoquinoline-urea chemotype. Its >380-fold potency advantage over amiloride reduces the compound quantity required per assay well, lowering per-assay consumable costs.

Chemogenomic Profiling of Tetrahydroisoquinoline-Urea Derivatives for Target Selectivity Mapping

The documented divergence in target engagement between CAS 1351615-07-0 (uPA inhibitor) [1] and structurally related tetrahydroisoquinoline-urea derivatives that function as TRPM8 antagonists (e.g., 4-F derivative, IC₅₀ ~10⁻⁸ M against TRPM8) [2] or VEGFR-2 signaling suppressors (e.g., compounds 9k/9s, IC₅₀ ~2.8–3.2 µmol/L against A549 cells) [3] makes this compound a valuable tool for selectivity panel screening. Researchers can use CAS 1351615-07-0 to probe the pharmacophoric determinants that redirect the tetrahydroisoquinoline-urea scaffold from TRPM8 or VEGFR-2 engagement toward uPA inhibition.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

As an NCI Diversity Set compound identified through validated pharmacophore-based virtual screening with confirmed in vitro activity [1], CAS 1351615-07-0 provides a structurally novel lead-like scaffold (MW 341.4, C₁₈H₁₉N₃O₄) for uPA inhibitor optimization programs. Its tetrahydroisoquinoline-urea core is synthetically tractable, and the presence of the 2,3-dimethoxyphenyl moiety offers multiple vectors for structural modification to improve potency, selectivity, and drug-like properties. The compound's intermediate potency among known uPA inhibitors (more potent than ZK824859 at 79 nmol/L, less potent than UK-371804 at Ki 10 nmol/L) positions it as a chemically distinct alternative to existing uPA inhibitor chemotypes for lead optimization campaigns.

Cross-Validation Studies for uPA Inhibitor Discovery Programs

In drug discovery programs targeting the uPA/uPAR axis for oncology or inflammatory indications, CAS 1351615-07-0 can serve as an orthogonal chemotype control to confirm that observed biological effects are uPA-mediated rather than scaffold-specific artifacts. Its structural dissimilarity from amiloride analogs, biphenyl urea derivatives, and peptidomimetic uPA inhibitors [1] makes it particularly useful for distinguishing on-target uPA pharmacology from chemotype-driven off-target effects in phenotypic screening cascades.

Quote Request

Request a Quote for 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.